3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide is a synthetic organic compound that features both chlorine and nitro functional groups. This compound is of interest due to its potential applications in pharmaceuticals and its unique molecular structure. It is classified under the category of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced with an amine.
The compound can be synthesized through various chemical reactions involving starting materials such as 3,4-dichlorobenzoyl chloride and 5-nitro-2-aminopyridine. Its synthesis has been documented in several chemical literature sources, highlighting its relevance in organic chemistry and medicinal applications .
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide belongs to the class of halogenated aromatic compounds and nitropyridine derivatives. Its molecular formula is C₁₂H₇Cl₂N₃O₃, which indicates the presence of two chlorine atoms, one nitro group, and an amide functional group.
The synthesis of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and base used, can significantly affect yield and purity. Optimizing these parameters is crucial for scaling up from laboratory synthesis to industrial production.
The molecular structure of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide can be depicted as follows:
The structure features a benzene ring substituted with two chlorine atoms and an amide linkage to a pyridine ring that carries a nitro group.
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide can participate in various chemical reactions:
Understanding these reactions allows for further exploration of this compound's reactivity and potential modifications for specific applications.
Key chemical properties include:
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide has potential applications in scientific research, particularly in medicinal chemistry as a candidate for developing new pharmaceuticals targeting various diseases. Its unique structural properties make it suitable for further studies aimed at evaluating its biological activities and therapeutic potential .
The strategic design of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide exemplifies contemporary approaches to central nervous system (CNS) drug development, specifically targeting neurodegenerative disorders. This hybrid molecule integrates a 3,4-dichlorobenzamide pharmacophore with a 5-nitropyridine moiety through a conformationally stable amide linkage. Molecular hybridization leverages complementary bioactivity profiles: halogenated benzamides demonstrate pronounced monoamine oxidase (MAO) affinity, while nitropyridine scaffolds enhance blood-brain barrier (BBB) penetration capabilities and provide structural vectors for optimizing target engagement [2] [6]. The compound's primary therapeutic objective centers on reversible MAO inhibition, thereby modulating neurotransmitter catabolism in Parkinson disease pathology without inducing irreversible enzyme inactivation associated with adverse effects [8].
Systematic structural optimization of the pyridine-benzamide scaffold involved strategic modifications to both aromatic systems and the connecting linker. The 3,4-dichloro substitution pattern on the benzoyl ring was retained throughout optimization due to its demonstrated enhancement of MAO-B binding affinity through complementary hydrophobic interactions within the enzyme's substrate cavity [6]. Positional isomerism studies revealed that 5-nitro substitution on the pyridine ring significantly enhanced inhibitory potency over 3- or 4-nitro analogues, attributed to optimal dipole alignment within the entrance cavity of MAO-B [7] [8]. The amide linker (-NHCO-) was preserved as it maintains planarity between aromatic systems and participates in critical hydrogen bonding interactions with catalytic residues, while demonstrating superior metabolic stability compared to methylene or ether linkers [8].
Table 1: Structural Modifications and Biological Impact
Position | Modification | Effect on MAO-B IC₅₀ | Key Observations |
---|---|---|---|
Benzamide ortho | Chloro vs Fluoro | 3.5-fold decrease | Enhanced hydrophobic complementarity with chloro |
Pyridine C5 | Nitro vs Cyano | 8.9-fold improvement | Optimal dipole formation with nitro group |
Pyridine C3 | Methyl vs Hydrogen | No significant change | Minimal active site interaction |
Amide linker | Carbonyl vs Thiocarbonyl | 22-fold loss | Disrupted hydrogen bonding capacity |
Molecular conformation analyses via X-ray crystallography of analogous compounds demonstrate that bioactive conformations position the benzamide and pyridine rings at approximately 30-40° dihedral angles, permitting optimal orientation within the enzyme's substrate cavity while maintaining near-coplanarity of the dichlorophenyl ring with the amide bond [1]. This spatial arrangement maximizes surface complementarity with the MAO-B active site topology. Additional optimization involved electronic modulation through para- and meta-substitutions on the terminal benzamide ring, confirming that strong electron-withdrawing groups (nitro, trifluoromethyl) at these positions significantly enhanced binding free energy contributions (-ΔG = 2.8 kcal/mol) compared to electron-donating groups [8].
The molecular basis for 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide's selectivity profile originates from distinct topological and electrostatic differences between MAO-A and MAO-B active sites. MAO-B possesses a monopartite substrate cavity of approximately 700ų volume with predominant hydrophobic character, while MAO-A features a smaller (400ų) bipartite cavity with increased polarity [2] [8]. Docking simulations demonstrate that the 3,4-dichlorophenyl moiety penetrates deeply into the MAO-B hydrophobic substrate cavity (Ile199, Tyr326, Leu171), with the chlorines engaging in halogen bonding interactions (2.9-3.2Å) with carbonyl oxygens of Pro102 and Leu167 [2] [6]. The 5-nitropyridine moiety occupies the entrance cavity, where its nitro group forms a dipole-charge interaction (3.4Å) with the flavin adenine dinucleotide (FAD) cofactor and π-stacking (3.6Å) with Tyr398 [8].
Comparative binding analysis reveals significantly reduced complementarity with MAO-A due to steric clash between the 3,4-dichlorophenyl moiety and the smaller cavity dimensions, particularly with Ile335 and Phe208 residues. Additionally, the entrance cavity of MAO-A contains acidic residues (Glu216, Asp328) that electrostatically repel the electron-deficient nitropyridine system. This differential binding manifests experimentally as approximately 2375-fold selectivity for MAO-B over MAO-A (IC₅₀ MAO-B = 42nM vs IC₅₀ MAO-A > 100μM), positioning it among the most selective MAO-B inhibitors reported [2]. The compound's inhibition profile aligns with therapeutic objectives for Parkinson disease treatment, where selective MAO-B inhibition preserves serotonin metabolism while specifically modulating dopamine catabolism [8].
Computational modeling of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide predicts favorable CNS penetration, a prerequisite for neurotherapeutic efficacy. Machine learning algorithms employing decision tree induction and molecular descriptor analysis indicate high passive diffusion potential across the blood-brain barrier [4]. Critical physicochemical parameters fall within optimal BBB permeability ranges: calculated log P (clogP) = 3.2 ± 0.4, topological polar surface area (tPSA) = 85.5Ų, hydrogen bond donor count = 1, and molecular weight = 322.11 g/mol [4]. The molecule's moderate lipophilicity facilitates membrane partitioning while the balanced polar surface area mitigates excessive non-specific binding.
Table 2: Predicted Blood-Brain Barrier Permeation Parameters
Parameter | Value | Optimal BBB Range | Permeability Prediction |
---|---|---|---|
Molecular weight | 322.11 g/mol | <450 g/mol | Favorable |
clogP | 3.2 | 2-5 | Favorable |
Topological PSA | 85.5 Ų | <90 Ų | Favorable |
H-bond donors | 1 | ≤3 | Favorable |
H-bond acceptors | 5 | ≤8 | Favorable |
Rotatable bonds | 3 | ≤8 | Favorable |
Ant Colony Optimization-based substructure analysis identifies the 3,4-dichloro substitution and amide linker as positive contributors to BBB permeation by enhancing lipophilicity without excessive molecular weight addition [4]. Conversely, the nitro group presents an ambivalent contribution: while increasing passive diffusion through enhanced lipophilicity, it may engage in hydrogen bonding that could moderately reduce permeability. The overall permeability prediction aligns with experimental PAMPA-BBB models of structurally related compounds demonstrating effective permeability values (Pₑ) exceeding 40 × 10⁻⁶ cm/s [2]. This positions the compound within the CNS+ category according to the BBB classification system, indicating likely therapeutic concentrations achievable in brain parenchyma following systemic administration [4].
3,4-Dichloro-N-(5-nitropyridin-2-yl)benzamide demonstrates reversible competitive inhibition of human MAO-B with inhibition constant (Kᵢ) = 7 nM, establishing it among the most potent reversible MAO-B inhibitors reported [2]. Kinetic analyses reveal classical competitive inhibition patterns: increasing inhibitor concentrations elevate the apparent Michaelis constant (Kₘ) while maximal velocity (Vₘₐₓ) remains unchanged, indicating direct competition with substrate for the active site [2]. Structural determinants underlying this mechanism include:
The compound exhibits rapid binding kinetics (association rate constant kₒₙ = 4.7 × 10⁵ M⁻¹s⁻¹) and moderate dissociation kinetics (kₒff = 3.3 × 10⁻³ s⁻¹), yielding an exceptionally favorable residence time of approximately 300 seconds [2]. This extended target engagement contributes to sustained pharmacological effects despite nanomolar affinity. Structural-activity analyses demonstrate that removal of either chlorine atom diminishes potency 6-8 fold, while reduction of the nitro group abolishes activity, confirming these substituents as critical pharmacophoric elements [6] [8]. The exquisite complementarity between inhibitor and enzyme active site geometries, with surface contact exceeding 90%, explains the compound's exceptional potency and competitive inhibition mechanism [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7